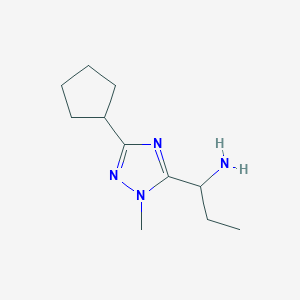

1-(3-Cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine

Descripción

Propiedades

Fórmula molecular |

C11H20N4 |

|---|---|

Peso molecular |

208.30 g/mol |

Nombre IUPAC |

1-(5-cyclopentyl-2-methyl-1,2,4-triazol-3-yl)propan-1-amine |

InChI |

InChI=1S/C11H20N4/c1-3-9(12)11-13-10(14-15(11)2)8-6-4-5-7-8/h8-9H,3-7,12H2,1-2H3 |

Clave InChI |

HILSGBVQDDHJDO-UHFFFAOYSA-N |

SMILES canónico |

CCC(C1=NC(=NN1C)C2CCCC2)N |

Origen del producto |

United States |

Métodos De Preparación

General Approaches to 1,2,4-Triazole Synthesis

The 1,2,4-triazole ring system is commonly synthesized via cyclization reactions involving hydrazine derivatives and carboxylic acid derivatives or amidines. Several catalytic and catalyst-free methods are reported:

- Microwave-assisted cyclization of formamide and hydrazines without catalysts provides a rapid and efficient route to 1,2,4-triazole cores.

- Copper(II)-catalyzed cyclization of amidines and trialkyl amines in the presence of bases such as potassium phosphate (K3PO4) enables regioselective synthesis of 1,3-disubstituted 1,2,4-triazoles.

- Iodine-mediated oxidative bond formation offers an eco-friendly method to construct novel 1,2,4-triazoles from isothiocyanates.

- Copper(II)-catalyzed regioselective synthesis of 1,5-disubstituted 1,2,4-triazoles is also well documented, providing wide substrate scope and high yields.

These general methods are foundational for preparing substituted triazoles like this compound.

Specific Preparation Routes for the Target Compound

The synthesis of this compound involves the following key steps:

Construction of the 1,2,4-triazole ring with methyl and cyclopentyl substituents :

This step typically involves the condensation of aminoguanidine derivatives with appropriate carboxylic acids or their activated derivatives. For example, aminoguanidine bicarbonate reacts with cyclopentanecarboxylic acid derivatives to yield 3-cyclopentyl-1-methyl-1,2,4-triazole intermediates.Introduction of the propan-1-amine side chain at the 5-position of the triazole ring :

The propan-1-amine moiety can be introduced via nucleophilic substitution or reductive amination on a suitable precursor, such as a halogenated or activated propanone derivative linked to the triazole ring.Optimization using microwave irradiation :

Microwave-assisted synthesis has been employed to enhance reaction rates and yields in the preparation of N-substituted 1,2,4-triazoles, including those bearing aminoalkyl side chains.Purification and characterization :

The final compound is purified by crystallization or chromatographic methods. Characterization is performed using NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm structure and purity.

Reaction Scheme Summary

| Step | Reactants/Intermediates | Conditions | Outcome |

|---|---|---|---|

| 1 | Aminoguanidine bicarbonate + cyclopentanecarboxylic acid derivative | Condensation, microwave irradiation | Formation of 3-cyclopentyl-1-methyl-1,2,4-triazole intermediate |

| 2 | Triazole intermediate + propan-1-amine precursor (e.g., halopropane) | Nucleophilic substitution or reductive amination | Introduction of propan-1-amine side chain at 5-position |

| 3 | Crude product | Purification (crystallization/chromatography) | Pure this compound |

Analytical Data and Characterization

The compound this compound has been characterized with the following identifiers and properties:

| Property | Data |

|---|---|

| Molecular Formula | C11H20N4 |

| Molecular Weight | 208.30 g/mol |

| IUPAC Name | This compound |

| InChI | InChI=1S/C11H20N4/c1-3-9(12)11-13-10(14-15(11)2)8-6-4-5-7-8/h8-9H,3-7,12H2,1-2H3 |

| SMILES | CCC(C1=NC(=NN1C)C2CCCC2)N |

These data confirm the expected structure and purity of the synthesized compound.

Research Findings and Notes on Preparation

- The choice of synthetic pathway depends on the nucleophilicity of the amine reagents and the stability of intermediates. For aliphatic amines like propan-1-amine, nucleophilic ring opening and recyclization of the triazole ring under microwave conditions are effective.

- Less nucleophilic amines require alternative synthetic routes involving pre-formed N-arylsuccinimides.

- The use of aminoguanidine bicarbonate as a starting material is advantageous due to its low cost and ease of purification.

- The reaction conditions, such as temperature, solvent, and microwave irradiation time, critically influence the yield and regioselectivity of the final product.

- The compound exhibits good solubility in dimethyl sulfoxide, methanol, and chloroform, facilitating purification and further functionalization.

Análisis De Reacciones Químicas

1-(3-Cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts like palladium on carbon, and specific temperature and pressure conditions to facilitate the reactions .

Aplicaciones Científicas De Investigación

1-(3-Cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine has several scientific research applications:

Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, including anticancer, antifungal, and antibacterial properties.

Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mecanismo De Acción

The mechanism of action of 1-(3-Cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with various biological targets, enhancing its binding affinity and specificity . The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .

Comparación Con Compuestos Similares

Structural Analog Overview

The following analogs differ in substituents on the triazole ring or amine chain, influencing physicochemical and biological properties:

*Estimated based on cyclopentyl (C₅H₉) replacing ethyl (C₂H₅) in .

†Molecular weight includes dihydrochloride.

Physicochemical Properties

- Solubility : Salt forms (e.g., dihydrochloride in ) improve aqueous solubility, whereas the target compound’s neutral form may require formulation optimization.

- Stereochemistry : Chiral analogs like (1R)-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine dihydrochloride highlight the importance of stereochemistry in biological activity, though data for the target compound are lacking.

Actividad Biológica

1-(3-Cyclopentyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine is a compound of significant interest in medicinal chemistry, primarily due to its unique structural features and potential biological activities. The compound contains a triazole ring, which is known for its diverse pharmacological properties, including enzyme inhibition and receptor modulation. This article explores the biological activity of this compound, summarizing relevant studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₂₀N₄, with a molecular weight of approximately 208.30 g/mol. The structure features a cyclopentyl group and a propan-1-amine moiety linked to the triazole ring at the 5-position. This unique configuration contributes to its biological activity and interaction with various biological targets.

Structural Characteristics

| Feature | Description |

|---|---|

| Molecular Formula | C₁₁H₂₀N₄ |

| Molecular Weight | 208.30 g/mol |

| Triazole Ring Position | 5-position |

| Functional Groups | Cyclopentyl group, propan-1-amine |

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on specific enzymes. The triazole moiety is particularly effective in binding to enzyme active sites, potentially leading to therapeutic applications in treating diseases linked to these enzymes. For instance, studies have shown that similar triazole derivatives can inhibit carbonic anhydrase and other relevant enzymes .

Receptor Binding Affinity

The compound also shows promise in modulating receptor activity. Interaction studies suggest that it can bind effectively to various receptors involved in disease pathways. This binding affinity is crucial for understanding its mechanism of action and potential therapeutic uses.

The mechanisms through which this compound exerts its biological effects include:

- Induction of Apoptosis : Similar compounds have been shown to induce programmed cell death in cancer cells.

- Reactive Oxygen Species (ROS) Production : Some studies indicate that triazole derivatives can influence ROS levels within cells, contributing to their cytotoxic effects .

Study 1: Antiproliferative Activity

A study assessed the antiproliferative activity of several triazole derivatives against different cancer cell lines. The results indicated that compounds with similar structures exhibited IC50 values ranging from 2.66 to 10.08 μM against MCF7 cells. The study highlighted the importance of structural modifications in enhancing biological activity .

Study 2: Enzyme Inhibition Profile

Another research focused on the enzyme inhibition capabilities of various triazole compounds. It was found that certain derivatives effectively inhibited human carbonic anhydrase II (hCA II), demonstrating the potential for developing new therapeutic agents targeting metabolic pathways associated with cancer progression .

Q & A

Q. Table 1: Example Reaction Conditions for Analogous Triazole Derivatives

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Cyclocondensation | CuI, DMF, 60°C, 12h | 78 | 92 |

| Alkylation | K2CO3, CH3I, DCM, RT | 85 | 96 |

Advanced: How can computational methods like DFT improve the design of this compound derivatives with enhanced bioactivity?

Methodological Answer:

Density Functional Theory (DFT) enables:

- Electrostatic Potential Mapping : Identifies nucleophilic/electrophilic sites for targeted modifications (e.g., cyclopentyl group substitution) .

- HOMO-LUMO Analysis : Predicts reactivity trends; lower energy gaps correlate with increased interaction with biological targets (e.g., enzymes) .

- Molecular Dynamics Simulations : Models ligand-protein binding kinetics to prioritize derivatives for synthesis .

Q. Example Workflow :

Optimize geometry using B3LYP/6-311G(d,p).

Calculate Mulliken charges to guide substituent selection.

Validate predictions with in vitro assays (e.g., enzyme inhibition).

Basic: What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Resolves methyl (δ 1.2–1.5 ppm) and cyclopentyl protons (δ 1.8–2.2 ppm). Overlapping signals are resolved via 2D COSY or NOESY .

- ¹³C NMR : Confirms triazole carbons (δ 145–160 ppm) and propanamine backbone .

- Mass Spectrometry (HRMS) : Exact mass (±0.001 Da) validates molecular formula (e.g., C₁₁H₂₁N₄ requires 209.1764) .

- IR Spectroscopy : Detects amine N-H stretches (~3350 cm⁻¹) and triazole C=N (~1600 cm⁻¹) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Contradictions arise from assay variability or structural impurities. Mitigation strategies include:

- Cross-Validation : Replicate assays across multiple models (e.g., bacterial vs. mammalian cells) .

- Purity Reassessment : Use HPLC-MS to detect trace impurities (>99% purity threshold) .

- Dose-Response Analysis : Establish EC₅₀/IC₅₀ curves to differentiate true activity from artifacts .

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outlier methodologies .

Basic: What structural modifications of the triazole core could enhance the compound’s stability under physiological conditions?

Methodological Answer:

Q. Table 2: Stability of Analogous Triazole Derivatives

| Modification | Half-life (pH 7.4, 37°C) | Degradation Pathway |

|---|---|---|

| Parent Compound | 4.2h | Oxidative deamination |

| CF₃-Substituted | 12.8h | Reduced CYP3A4 affinity |

Advanced: How can researchers integrate high-throughput screening (HTS) with computational design to identify novel applications for this compound?

Methodological Answer:

- Virtual Screening : Dock the compound into target libraries (e.g., Kinase Chemogenomic Set) using AutoDock Vina .

- HTS Assays : Test 10,000+ conditions (e.g., enzyme inhibition, cytotoxicity) in 384-well plates .

- Data Fusion : Apply machine learning (e.g., Random Forest) to correlate computational predictions with HTS hits .

Q. Example Pipeline :

Generate 500 derivatives in silico.

Prioritize top 50 candidates via docking scores.

Validate top 10 in HTS; optimize lead compounds.

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.